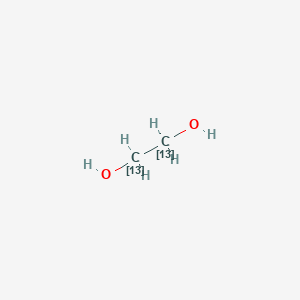

Etilenglicol-13C2

Descripción general

Descripción

Ethylene glycol (EG) is a major commodity chemical used as a raw material in the production of polyester fibers, polyethylene terephthalate (PET) resins, and antifreeze formulations. The introduction of isotopic labeling, such as in Ethylene glycol-13C2, allows for detailed studies of EG's fate and behavior in environmental and biological systems, providing insights into its degradation pathways and interaction mechanisms with enzymes and other biological molecules.

Synthesis Analysis

The synthesis of ethylene glycol typically involves the hydration of ethylene oxide, a process that can be catalyzed by acidic or basic catalysts. For isotopically labeled ethylene glycol, such as Ethylene glycol-13C2, specific precursors containing the 13C isotope are used. This allows for the traceability of ethylene glycol in complex systems and provides a tool for understanding chemical transformations and interactions at the molecular level.

Molecular Structure Analysis

Ethylene glycol is a simple molecule with two hydroxyl groups attached to adjacent carbon atoms in a linear configuration. The presence of isotopic labeling, like 13C, does not alter the physical structure but changes the molecular weight slightly and significantly affects its spectroscopic properties, making it detectable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analyses.

Chemical Reactions and Properties

Ethylene glycol participates in various chemical reactions, including etherification, esterification, and oxidation processes, leading to the formation of a wide range of products such as ethers, esters, and acids. The isotopic labeling of ethylene glycol (13C) enables the detailed study of these reactions, particularly in tracing the incorporation of ethylene glycol-derived carbons into products and intermediates.

Physical Properties Analysis

Ethylene glycol is characterized by a high boiling point and low freezing point, making it an excellent medium for heat transfer in cooling and heating systems. The isotopic labeling (13C) does not significantly alter these physical properties but enables the differentiation of labeled ethylene glycol from its unlabeled counterpart in physical property studies under varying environmental conditions.

Chemical Properties Analysis

The chemical properties of ethylene glycol, such as its reactivity with acids and bases, solubility in water and organic solvents, and capability to form hydrogen bonds, make it a versatile chemical in industrial and research applications. Isotopically labeled ethylene glycol (13C2) provides a unique tool for studying these properties in complex mixtures and reactions, allowing for the precise tracking of ethylene glycol's fate and transformation in chemical and biological systems.

For further detailed information and research insights on ethylene glycol and its isotopically labeled forms, refer to the following sources:

- Liu Xinzhu's review on the synthesis of ethylene glycol through coal chemical industry routes suggests the potential of coal as a promising method for glycol synthesis, highlighting economic and technological advantages in China (Liu Xinzhu, 2007).

- The importance of poly(ethylene glycol) alternatives for overcoming PEG immunogenicity in drug delivery and bioconjugation by Thai Thanh Hoang Thi et al., 2020, highlights the need for developing alternative polymers to PEG due to the formation of anti-PEG antibodies (Thai Thanh Hoang Thi et al., 2020).

- A toxicological review of the ethylene glycol series by J. Fowles et al., 2017, summarizes the hazards, exposure, and risk associated with ethylene glycols, providing insights into their toxicity and modes of action (J. Fowles et al., 2017).

Aplicaciones Científicas De Investigación

Intermediario Químico

Etilenglicol-13C2 es un importante compuesto orgánico e intermediario químico utilizado en un gran número de procesos industriales . Está particularmente asociado con la energía, los plásticos, los automóviles y los productos químicos .

Síntesis de otros compuestos

This compound juega un papel significativo en la síntesis de otros compuestos. Se utiliza en una variedad de sistemas químicos, incluyendo catalíticos y no catalíticos . Los procesos de síntesis a menudo se derivan de combustibles fósiles como el petróleo, el gas natural y el carbón, así como de recursos basados en la biomasa .

Investigación y desarrollo

This compound se utiliza en investigación y desarrollo debido a sus propiedades únicas y aplicaciones comerciales versátiles . Se utiliza en el estudio de la reactividad catalítica y los mecanismos de reacción de las principales metodologías sintéticas y las estrategias aplicadas .

Tecnologías de fabricación

This compound sustenta casi todos los aspectos de la vida diaria, particularmente asociado con las tecnologías de fabricación . Se utiliza en la producción de una amplia gama de productos, desde plásticos hasta textiles .

Sector energético

En el sector energético, this compound se utiliza en varios procesos. Sus propiedades únicas lo hacen adecuado para su uso en la producción y el almacenamiento de energía .

Mecanismo De Acción

Target of Action

Ethylene glycol-13C2 is a stable isotope of ethylene glycol . It is primarily used as a tracer in drug development processes . The primary targets of ethylene glycol-13C2 are the metabolic enzymes involved in the drug development process .

Mode of Action

Ethylene glycol-13C2 interacts with its targets by being incorporated into drug molecules . This incorporation allows for the tracking and quantification of the drug during the development process .

Biochemical Pathways

The biochemical pathways affected by ethylene glycol-13C2 are those involved in drug metabolism . The incorporation of ethylene glycol-13C2 into drug molecules allows for the tracking of these molecules as they move through various metabolic pathways .

Pharmacokinetics

The pharmacokinetics of ethylene glycol-13C2 involve its absorption, distribution, metabolism, and excretion (ADME). Ethylene glycol is rapidly and completely absorbed after oral administration . The volume of distribution is approximately 0.7 L/kg . There is evidence for a saturable elimination with linear (first-order) elimination for low-to-moderate plasma concentrations .

Result of Action

The result of the action of ethylene glycol-13C2 is the ability to track and quantify drug molecules during the development process . This allows for a better understanding of the drug’s metabolism, which can aid in the optimization of the drug’s formulation and dosing regimen .

Action Environment

The action of ethylene glycol-13C2 can be influenced by various environmental factors. For example, the concentration of oxygen has been identified as an important factor in the assimilation and use of ethylene glycol as a substrate . Understanding these environmental influences can help optimize the conditions for drug development .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1,2-13C2)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583948 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104700-12-1 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104700-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

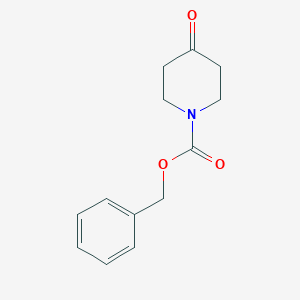

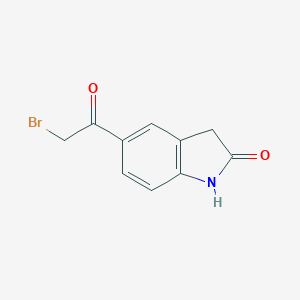

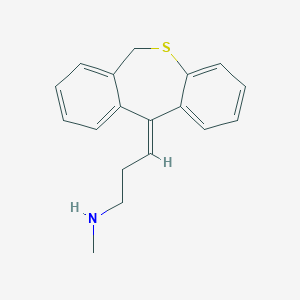

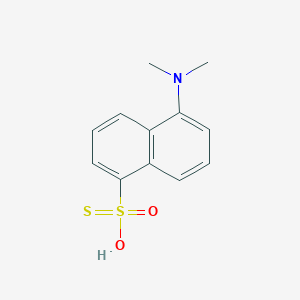

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.